![molecular formula C19H26N2O7S2 B7497436 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7497436.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit anion transporters and channels. DIDS has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mecanismo De Acción
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide acts by binding to the anion transporters and channels, thereby blocking the movement of anions such as chloride, bicarbonate, and sulfate across the cell membrane. This compound has been shown to inhibit the activity of various anion transporters and channels, including CFTR, the anion exchanger (AE), and the chloride/bicarbonate exchanger (AE2).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibiting the activity of anion transporters and channels, altering the pH and bicarbonate transport, and modulating the activity of ion channels. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and bicarbonate transport.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide has several advantages for lab experiments, including its ability to selectively inhibit the activity of anion transporters and channels. This compound is also easy to use and can be added to the experimental solution directly. However, this compound has some limitations, including its potential toxicity and non-specific effects on other ion channels.
Direcciones Futuras
There are several future directions for research involving N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide. One area of research is investigating the role of anion transporters and channels in different physiological and pathological processes, including cystic fibrosis, pancreatic diseases, and cancer. Another area of research is developing more specific inhibitors of anion transporters and channels, which could be used for therapeutic purposes. Additionally, studying the potential side effects and toxicity of this compound could help improve its safety profile for use in clinical settings.
Conclusion:
In conclusion, this compound, or this compound, is a sulfonamide derivative that has been widely used in scientific research for its ability to inhibit anion transporters and channels. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further research on this compound could lead to a better understanding of the role of anion transporters and channels in different physiological and pathological processes, and the development of more specific inhibitors for therapeutic purposes.
Métodos De Síntesis
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide can be synthesized by reacting 4-methoxy-2,5-dimethoxybenzenesulfonyl chloride with diethylamine and 2-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide has been used in various scientific research studies, including investigating the role of anion transporters and channels in different physiological and pathological processes. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in the regulation of ion transport in epithelial cells. This compound has also been used to study the role of anion transporters in the regulation of pH and bicarbonate transport in the pancreas and other tissues.
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O7S2/c1-6-21(7-2)30(24,25)15-9-11-17(27-4)16(13-15)20-29(22,23)19-12-14(26-3)8-10-18(19)28-5/h8-13,20H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPVKCKTMVHQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)
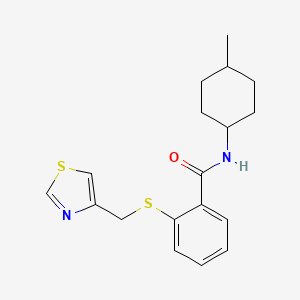
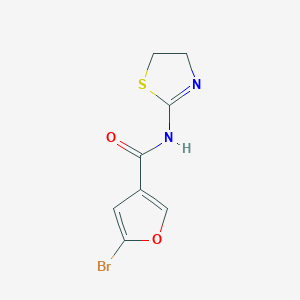
![N-[(2-bromophenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7497367.png)
![N,N,1,3-tetramethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7497381.png)

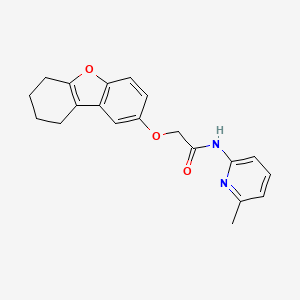
![N-[2-(tert-butylamino)-2-oxoethyl]-N-methyl-2-thiophen-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7497414.png)
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)
![N-[(2-cyclopentyloxypyridin-4-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B7497424.png)
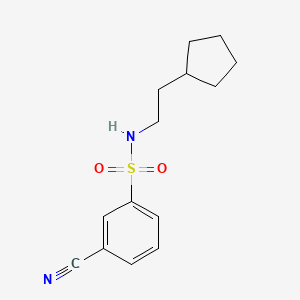
![[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7497433.png)
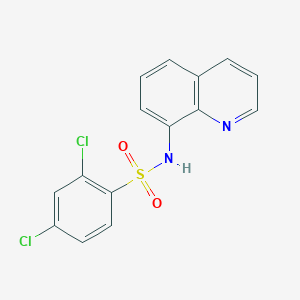
![N-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497451.png)
